molecular formula C11H14N2O2 B1316232 4-(4-Nitrophenyl)piperidine CAS No. 26905-03-3

4-(4-Nitrophenyl)piperidine

Cat. No.: B1316232
CAS No.: 26905-03-3
M. Wt: 206.24 g/mol
InChI Key: CDSJZBOLNDWPAA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)piperidine is an organic compound with the molecular formula C11H14N2O2 It consists of a piperidine ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Nitrophenyl)piperidine involves the reaction of 4-chloronitrobenzene with piperidine. The reaction is typically carried out under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds as follows:

4-chloronitrobenzene+piperidineThis compound+HCl\text{4-chloronitrobenzene} + \text{piperidine} \rightarrow \text{this compound} + \text{HCl} 4-chloronitrobenzene+piperidine→this compound+HCl

The mixture is heated to reflux under nitrogen for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(4-Aminophenyl)piperidine.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)piperidine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful probe in scientific research .

Properties

IUPAC Name

4-(4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSJZBOLNDWPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579699
Record name 4-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-03-3
Record name 4-(4-Nitrophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26905-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of conc. H2SO4 (2.65 mL) in AcOH (40 mL) and a solution of conc. HNO3 (2.1 mL) in AcOH (20 mL) are added sequentially and dropwise to a solution of 4-phenylpiperidine in AcOH (40 mL), maintaining the temperature below 20° C. Then, conc. H2SO4 (40 mL) is added (no cooling applied; internal temperature reaches 60° C.). The reaction mixture is allowed to cool to RT, poured onto ice/water (100 g), neutralized by addition of solid NaHCO3 (150 g), and extracted with DCM. The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by trituration in Et2O to afford the title compound as a yellow solid. ESI-MS: 207.1 [MH]+; tR=2.42 min (system 1).
Name
Quantity
2.65 mL
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reactant
Reaction Step One
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2.1 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Phenylpiperidine (8 g, 49 mmol) was dissolved in 40 mL acetic acid and stirred with cooling below 25° C. while adding a solution of 2.64 mL sulphuric acid in 40 mL acetic acid. The solution was stirred at 20° C. while adding a solution of 2.08 mL 99% nitric acid in 20 mL acetic acid. Sulphuric acid (40 mL) was added without cooling, the temperature peaking at 58° C. When the solution had cooled to 25° C. it was added to 100 g ice/water and basified with a total of 150 g sodium hydrogen carbonate at 40° C. The mixture was then brought to pH 14 with 5M-sodium hydroxide solution. The mixture was extracted with dichloromethane (3×150 mL), dried with sodium sulphate and evaporated giving a pale yellow solid. Recrystallisation from a total of 180 mL cyclohexane (hot filtration) gave the product as pale beige solid. NMR δ 8.18(d,2H), 7.40(d,2H), 3.21(m,2H), 2.77(m,3H), 1.82(m,3H), 1.68(m,2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
150 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

4-Phenylpiperidine (22 g, 0.14 mol) was dissolved in concentrated sulphuric acid (44 g) and concentrated nitric acid (12 ml) was then added dropwise such that the temperature did not rise above 5° C. The reaction was then warmed slowly to room temperature and stirred overnight. The reaction mixture was then poured into water and made basic with 2N aqueous potassium hydroxide. After extraction with ether (3×150 ml), the combined organic extracts were dried with sodium sulphate and evaporated in vacuo. Recrystallisation from diethyl ether afforded the desired product as yellow crystals (11.4 g, 40% yield), M.pt. 90°-92° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)piperidine
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Reactant of Route 5
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Reactant of Route 6
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